molecular formula C20H18ClFN4O3S2 B11372393 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

Cat. No.: B11372393
M. Wt: 481.0 g/mol
InChI Key: AYFOZXFFJLORIX-UHFFFAOYSA-N
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Description

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide: is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as chloro, fluorobenzyl, sulfanyl, and sulfamoylphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

    Formation of the Sulfanyl Linkage: The sulfanyl group is incorporated through a thiolation reaction using a thiol reagent.

    Attachment of the Sulfamoylphenyl Group: The final step involves the coupling of the sulfamoylphenyl group to the pyrimidine ring using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions and mechanisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide lies in its specific combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18ClFN4O3S2

Molecular Weight

481.0 g/mol

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H18ClFN4O3S2/c21-17-11-25-20(30-12-14-1-5-15(22)6-2-14)26-18(17)19(27)24-10-9-13-3-7-16(8-4-13)31(23,28)29/h1-8,11H,9-10,12H2,(H,24,27)(H2,23,28,29)

InChI Key

AYFOZXFFJLORIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F)S(=O)(=O)N

Origin of Product

United States

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